Bisindolylmaleimide X Hydrochloride
Bisindolylmaleimide X Hydrochloride
Bisindolylmaleimide X is a cell-permeable, reversible, ATP-competitive protein kinase C (PKC) inhibitor (IC50 = 15 nM, rat brain PKC). It has been shown to inhibit PKCα, βI, βII, γ, and ε with IC50 values of 8, 8, 14, 13, and 39 nM, respectively. It has also been identified as an inhibitor of Cdk2 (IC50 = 200 nM) and GSK3α/β. This compound has been used to activate mesenchymal stem cells, increase the surface expression of homing ligands that bind to intercellular adhesion molecule 1, and target delivery of these cells to sites of inflammation.
Brand Name:
Vulcanchem
CAS No.:
145317-11-9
VCID:
VC0052395
InChI:
InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H
SMILES:
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl
Molecular Formula:
C26H25ClN4O2
Molecular Weight:
461 g/mol
Bisindolylmaleimide X Hydrochloride
CAS No.: 145317-11-9
Reference Standards
VCID: VC0052395
Molecular Formula: C26H25ClN4O2
Molecular Weight: 461 g/mol
CAS No. | 145317-11-9 |
---|---|
Product Name | Bisindolylmaleimide X Hydrochloride |
Molecular Formula | C26H25ClN4O2 |
Molecular Weight | 461 g/mol |
IUPAC Name | 3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride |
Standard InChI | InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H |
Standard InChIKey | IMBOYWXMTUUYGZ-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl |
Canonical SMILES | CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl |
Appearance | Assay:≥98%A red solid |
Description | Bisindolylmaleimide X is a cell-permeable, reversible, ATP-competitive protein kinase C (PKC) inhibitor (IC50 = 15 nM, rat brain PKC). It has been shown to inhibit PKCα, βI, βII, γ, and ε with IC50 values of 8, 8, 14, 13, and 39 nM, respectively. It has also been identified as an inhibitor of Cdk2 (IC50 = 200 nM) and GSK3α/β. This compound has been used to activate mesenchymal stem cells, increase the surface expression of homing ligands that bind to intercellular adhesion molecule 1, and target delivery of these cells to sites of inflammation. |
Synonyms | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione Hydrochloride; 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione Monohydrochlo |
PubChem Compound | 11539879 |
Last Modified | Nov 11 2021 |
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